9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol. This compound is classified under the GHS07 hazard pictogram, indicating potential risks such as skin irritation, serious eye irritation, and respiratory issues. It is recognized for its structural similarity to various bioactive compounds, making it a subject of interest in medicinal chemistry.
The compound is synthesized through organic chemistry techniques and is primarily utilized in research settings. It serves as a building block for the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves several key steps:
These reactions are generally conducted under controlled conditions using standard organic synthesis techniques such as batch reactors.
The molecular structure of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride features a benzoxazepine core with a fluorine substituent at the ninth position. The structural formula can be represented as follows:
This structure allows for various chemical interactions that are critical for its biological activity.
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its properties or tailor it for specific applications.
The physical properties of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:
Chemical properties include its reactivity under different conditions which allows it to participate in diverse chemical reactions as outlined previously.
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:
Domino reactions provide an atom-efficient strategy for constructing the complex 1,4-benzoxazepine scaffold. These processes integrate multiple bond-forming steps without isolating intermediates, enhancing synthetic efficiency. For 2-phenyl-substituted tetrahydro-1,4-benzoxazepines, researchers employ a sequence starting from readily available flavanones. This involves a regioselective Schmidt reaction with sodium azide to form 3,4-dihydro-2-phenyl-1,4-benzoxazepine-5-ones, followed by lithium aluminum hydride reduction to yield the corresponding tetrahydro derivatives. The final N-arylation with 2-fluoro-5-nitrobenzaldehyde installs the critical fluorine-substituted aromatic ring essential for downstream functionalization. This domino approach achieves the core structure in fewer steps compared to linear syntheses, with yields exceeding 70% for the arylation step when using highly reactive fluoro-substituted benzaldehydes [1] [6].
Table 1: Domino Reaction Sequence for Benzoxazepine Core Assembly
Step | Reaction | Key Reagent | Product | Yield (%) |
---|---|---|---|---|
1 | Schmidt rearrangement | NaN₃ | 3,4-Dihydro-2-phenyl-1,4-benzoxazepin-5-one | 85-92 |
2 | Carbonyl reduction | LiAlH₄ | 2,3,4,5-Tetrahydro-2-phenyl-1,4-benzoxazepine | 90-95 |
3 | N-Arylation | 2-Fluoro-5-nitrobenzaldehyde | 4-(2-Fluoro-5-nitrophenyl)-2-phenyl-1,4-benzoxazepine | 71 |
The Knoevenagel-[1,5]-hydride shift sequence represents a powerful metal-free C(sp³)–H functionalization strategy for benzoxazepine annulation. This domino process begins with condensation between the aldehyde group of 4-aryl-1,4-benzoxazepines and active methylene compounds (e.g., 1,3-dimethylbarbituric acid or Meldrum's acid), forming Knoevenagel adducts. Crucially, the benzylic hydrogen α to the tertiary amine nitrogen acts as a hydride donor in a subsequent [1,5]-hydride shift. This redox-neutral step generates a zwitterionic iminium intermediate, which undergoes 6-endo-trig cyclization with complete regioselectivity. The reaction proceeds with exceptional diastereocontrol (>20:1 dr), favoring trans-ring fusion between the newly formed quinoline moiety and the benzoxazepine system. Density functional theory (DFT) calculations reveal that stereoselectivity arises from preferential nucleophilic attack anti to the C-2 phenyl group in the iminium intermediate [1] [6].
Table 2: Knoevenagel-Hydride Shift Cyclization Outcomes
Active Methylene Compound | Product Scaffold | Cyclization Mode | Diastereoselectivity |
---|---|---|---|
1,3-Dimethylbarbituric acid | Quinolinobenzoxazepine | 6-endo | >20:1 dr (trans) |
Meldrum's acid | Quinolinobenzoxazepine | 6-endo | >20:1 dr (trans) |
Malononitrile | Knoevenagel adduct only | No cyclization | N/A |
Solid-phase synthesis leverages polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a versatile precursor for regioselective benzoxazepine functionalization. The bromomethyl group serves as an optimal handle for nucleophilic displacement by α-amino acid methyl esters, enabling precise installation of diverse side chains at the C4 position. Subsequent reduction of the nitro group (typically with SnCl₂ or catalytic hydrogenation) generates an aniline intermediate primed for cyclization. Hydrolysis of the methyl ester unveils a carboxylic acid that undergoes spontaneous intramolecular amidation to form the seven-membered benzodiazepine ring. This sequence achieves exceptional regiocontrol by exploiting the orthogonal reactivity of bromo, nitro, and ester functionalities. The polymer support facilitates purification and drives reactions to completion, yielding tetrahydro-1,4-benzodiazepin-2-ones in >90% purity after cleavage [5].
The trans-diastereoselectivity in fused benzoxazepine-quinoline systems is governed by conformational constraints rather than steric approach control. Nuclear magnetic resonance analysis combined with DFT-based conformational sampling reveals that the trans isomers adopt a characteristic boat conformation in the oxazepine ring. This places the C2 hydrogen in a trans-diaxial orientation relative to adjacent C3 hydrogens, evidenced by large coupling constants (³J₂₋H,₃₋H ≈ 11.5 Hz). In contrast, the unfavored cis-diastereomer would exhibit smaller couplings (<3.5 Hz) due to gauche arrangements. Time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) calculations on separated enantiomers confirm the absolute configuration as (2S,15aS) for the major trans products. Chiral HPLC on immobilized amylose columns (Chiralpak IA) effectively resolves enantiomers, with the second-eluting peak showing a characteristic negative Cotton effect at 370–371 nm in HPLC-ECD spectra, matching computed ECD spectra for the (2S,15aS) configuration [6].
Combinatorial approaches using solid supports enable rapid generation of benzoxazepine-focused libraries. Immobilized 4-(bromomethyl)-3-nitrobenzoic acid undergoes sequential nucleophilic substitutions with diverse α-amino esters, followed by nitro reduction and cyclative cleavage to yield tetrahydro-1,4-benzodiazepin-2-ones with three points of diversity. Modern implementations employ flow chemistry for gram-scale synthesis of 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-ones, achieving >90% yields without purification. For tetrahydroindazolones, polymer-bound arylhydrazines condense with 2-acylcyclohexane-1,3-diones to construct 162-member libraries in >92% average purity. Key innovations include using polymer-bound cyanoborohydride for reductive aminations and polymer-bound EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for scavenger-free acylations. These methods consistently deliver >80% yields and >90% purity across diverse heterocyclic scaffolds, making them ideal for generating SAR data on neuroprotective benzoxazepines [4] [5] [7].
Table 3: Solid-Phase Synthesis Platforms for Benzoxazepine Analogs
Core Scaffold | Solid Support | Diversity Elements | Library Size | Average Purity (%) |
---|---|---|---|---|
Tetrahydro-1,4-benzodiazepin-2-one | Polystyrene-bound 4-(bromomethyl)-3-nitrobenzoate | R¹ (amino acid side chain), R² (alkylation agent) | 120 compounds | >90 |
Tetrahydroindazolone | Wang resin-bound hydrazine | R¹ (aryl), R² (acyl group) | 162 compounds | 92 |
Benzo[e][1,4]diazepin-5-one | Not specified (flow synthesis) | R (aniline substituent) | Gram-scale | >90 |
Compounds Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: